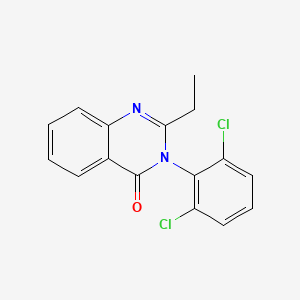

Cloroqualone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25509-07-3 |

|---|---|

Molecular Formula |

C16H12Cl2N2O |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)-2-ethylquinazolin-4-one |

InChI |

InChI=1S/C16H12Cl2N2O/c1-2-14-19-13-9-4-3-6-10(13)16(21)20(14)15-11(17)7-5-8-12(15)18/h3-9H,2H2,1H3 |

InChI Key |

SONHVLIDLXLSOL-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |

Other CAS No. |

25509-07-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cloroqualone on GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and detailed experimental studies on the specific interaction of cloroqualone with GABAa receptors are scarce in publicly available scientific literature. Therefore, this guide leverages the extensive research conducted on its close structural and functional analogue, methaqualone, to infer the likely mechanism of action of this compound. It is critical to note that while the general principles of action are expected to be similar, subtle differences may exist.

Executive Summary

This compound, a quinazolinone derivative and an analogue of methaqualone, is presumed to act as a positive allosteric modulator (PAM) of the GABAa receptor. This modulation enhances the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA), leading to central nervous system depression. Unlike classical benzodiazepines and barbiturates, which bind to distinct sites on the GABAa receptor, this compound and its analogues are thought to bind to a unique site within the transmembrane domain, at the interface between β(+) and α(-) subunits. This allosteric binding potentiates GABA-induced chloride ion influx, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Introduction to GABAa Receptors

The GABAa receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ, δ, ε, π, θ), with the most common isoform in the brain being composed of two α, two β, and one γ subunit. The receptor possesses a central chloride ion (Cl⁻) channel that opens upon the binding of GABA to its orthosteric sites located at the interface of α and β subunits. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

The GABAa receptor complex also contains several allosteric binding sites that can be targeted by various drugs to modulate receptor function. These modulators can be positive (enhancing GABA's effect), negative (reducing GABA's effect), or silent (blocking the effects of other modulators).

Mechanism of Action of Quinazolinones at the GABAa Receptor

Based on extensive studies of methaqualone, the mechanism of action for this compound is proposed as follows:

-

Positive Allosteric Modulation: this compound does not directly activate the GABAa receptor in the absence of GABA. Instead, it enhances the receptor's response to GABA. This potentiation results in a leftward shift of the GABA concentration-response curve, indicating an increase in GABA's potency.[1]

-

Unique Binding Site: Unlike benzodiazepines that bind at the α/γ subunit interface and barbiturates that are thought to bind to a site on the β subunit, quinazolinones like methaqualone bind to a distinct site within the transmembrane domain of the GABAa receptor.[1][2] Cryo-electron microscopy studies have localized this binding site to the interface between the β(+) and α(-) subunits.[3][4] This site is also targeted by general anesthetics such as propofol (B549288) and etomidate.[4]

-

Conformational Change and Channel Gating: The binding of this compound to its allosteric site is believed to induce a conformational change in the receptor that increases the affinity of GABA for its binding site or enhances the efficiency of channel gating once GABA is bound. This leads to a greater influx of chloride ions for a given concentration of GABA, thereby potentiating the inhibitory postsynaptic current.

Quantitative Data (Based on Methaqualone Studies)

The following tables summarize the quantitative data for the positive allosteric modulation of various human GABAa receptor subtypes by methaqualone, as determined by two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[1] It is important to reiterate that this data is for methaqualone and serves as an estimate for the potential activity of this compound.

Table 1: Potentiation of GABA-Evoked Currents by Methaqualone at Different GABAa Receptor Subtypes [1]

| GABAa Receptor Subtype | Methaqualone EC₅₀ (µM) | Maximum Potentiation (Rmax) (% of GABA EC₁₀₀) |

| α₁β₂γ₂S | 31 ± 5 | 620 ± 60 |

| α₂β₂γ₂S | 33 ± 4 | 780 ± 80 |

| α₃β₂γ₂S | 28 ± 3 | 700 ± 50 |

| α₅β₂γ₂S | 35 ± 6 | 800 ± 100 |

| α₄β₂δ | 18 ± 3 | 210 ± 20 |

| α₆β₂δ | 12 ± 2 | 310 ± 30 |

| α₄β₃δ | 15 ± 2 | Superagonist |

| α₆β₃δ | 25 ± 4 | 190 ± 20 |

Table 2: Direct Activation of GABAa Receptors by Methaqualone [1]

| GABAa Receptor Subtype | Methaqualone EC₅₀ (µM) | Efficacy (% of GABA Emax) |

| α₄β₃δ | 45 ± 7 | 150 ± 10 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of quinazolinones with GABAa receptors. These protocols are generalized and would require optimization for the specific investigation of this compound.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the potentiation of GABA-induced currents by a modulator in a controlled in vitro system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAa receptor subunits (e.g., α₁, β₂, γ₂S).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard buffer solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The oocyte is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline response is established by applying a concentration of GABA that elicits a submaximal current (e.g., EC₁₀).

-

The modulator (e.g., this compound) is co-applied with the same concentration of GABA.

-

The potentiation of the GABA-induced current is measured as the increase in current amplitude in the presence of the modulator.

-

-

Data Analysis: Concentration-response curves are generated by applying a range of modulator concentrations, and EC₅₀ values are calculated using non-linear regression analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor site. For quinazolinones, which do not bind to the benzodiazepine (B76468) or barbiturate (B1230296) sites, a competition binding assay against a radiolabeled ligand for the quinazolinone binding site would be required. As no such specific radioligand is commercially available, an alternative approach would be to investigate the allosteric modulation of radioligand binding to other sites.

Methodology (Hypothetical for this compound):

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the GABAa receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to a known site on the GABAa receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site).

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation. A change in the binding affinity of the radioligand in the presence of this compound would indicate an allosteric interaction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the GABAa Receptor

Caption: this compound's proposed signaling pathway at the GABAa receptor.

Experimental Workflow for Electrophysiological Characterization

Caption: Workflow for characterizing this compound's effect using TEVC.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's modulatory action.

Conclusion

While direct experimental data for this compound is limited, the wealth of information available for its analogue, methaqualone, provides a strong foundation for understanding its mechanism of action at the GABAa receptor. This compound is likely a positive allosteric modulator that enhances GABAergic inhibition by binding to a unique site in the transmembrane domain of the receptor. Further research, specifically conducting radioligand binding and electrophysiological studies on this compound, is necessary to precisely quantify its affinity, efficacy, and subunit selectivity at GABAa receptors. Such studies will be crucial for a complete understanding of its pharmacological profile and for any future drug development efforts based on the quinazolinone scaffold.

References

- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Cloroqualone as a Sedative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cloroqualone is a withdrawn pharmaceutical agent. This document is intended for research and informational purposes only and does not constitute medical advice or an endorsement of its use.

Introduction

This compound is a sedative and antitussive agent belonging to the quinazolinone class of compounds. Developed in the 1980s as an analogue of methaqualone, it was primarily marketed in France and other European countries for its cough-suppressing properties.[1][2] While it exhibits sedative effects, they are reported to be weaker than those of methaqualone.[1][2] Concerns regarding its potential for abuse and overdose led to its withdrawal from the French market in 1994.[1][2] This guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its sedative properties, for a technical audience in the field of drug development and research.

Mechanism of Action

This compound's pharmacological effects are primarily attributed to its interaction with two key central nervous system targets:

-

GABA-A Receptor: this compound is a GABAergic compound, acting as an agonist at the β subtype of the GABA-A receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. Agonism at this receptor enhances the effects of gamma-aminobutyric acid (GABA), leading to an influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in central nervous system depression, which manifests as sedation and anxiolysis.

-

Sigma-1 Receptor: this compound also demonstrates agonist activity at the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of signaling pathways, including calcium signaling and the activity of various ion channels and neurotransmitter systems. The precise role of sigma-1 receptor agonism in the sedative effects of this compound is not fully elucidated but may contribute to its overall pharmacological profile.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound's sedative action.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity

| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |

| This compound | GABA-A (β subtype) | Data not available | Data not available | |

| Sigma-1 | Data not available | Data not available | ||

| Methaqualone | GABA-A (various subtypes) | [³H]Flunitrazepam | Positive Allosteric Modulator |

Note: Methaqualone acts as a positive allosteric modulator rather than a direct agonist at the benzodiazepine (B76468) binding site, hence a simple Kᵢ value is not fully descriptive of its action.

Table 2: In Vivo Sedative Efficacy

| Compound | Animal Model | Endpoint | ED₅₀ (mg/kg) | Route of Administration | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, generic protocols for key experiments that would be utilized to determine the pharmacological profile of a sedative compound like this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor.

Materials:

-

Test compound (this compound)

-

Radioligand (e.g., [³H]Flumazenil for the benzodiazepine site, or [³H]Muscimol for the GABA binding site)

-

Source of GABA-A receptors (e.g., rat cortical membrane preparation or cells expressing specific GABA-A receptor subtypes)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding competitor (e.g., unlabeled Diazepam or GABA)

-

96-well filter plates and vacuum manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of the test compound (this compound).

-

Determination of Non-Specific Binding: In a separate set of wells, add the radioligand and membrane preparation along with a high concentration of the non-specific binding competitor to saturate all specific binding sites.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Sedation Assessment in Rodents (Loss of Righting Reflex)

Objective: To determine the sedative-hypnotic efficacy (ED₅₀) of this compound in a rodent model.

Materials:

-

Test compound (this compound) dissolved in an appropriate vehicle

-

Male mice or rats (e.g., Swiss Webster mice or Sprague-Dawley rats)

-

Dosing syringes and needles

-

Timer

Procedure:

-

Acclimatization: Acclimatize the animals to the testing environment for at least one hour before the experiment.

-

Dosing: Administer the test compound at various doses via the desired route (e.g., intraperitoneal, oral). Include a vehicle control group.

-

Assessment of Righting Reflex: At a predetermined time after administration (e.g., 15 minutes), gently place each animal on its back.

-

Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).

-

Data Collection: Record the number of animals in each dose group that exhibit the loss of the righting reflex.

-

Data Analysis: Plot the percentage of animals showing the loss of the righting reflex against the log of the dose. Use probit analysis or a similar statistical method to calculate the ED₅₀, which is the dose that produces the effect in 50% of the animals.

Experimental Workflow Diagram

Caption: Workflow for an in vivo sedation study in rodents.

Conclusion

This compound is a quinazolinone-class compound with known sedative and antitussive properties, acting through agonist activity at the β subtype of the GABA-A receptor and the sigma-1 receptor. Despite its history of clinical use, detailed quantitative pharmacological data regarding its binding affinities, sedative potency, and pharmacokinetic profile are not well-documented in publicly accessible scientific literature. The experimental protocols provided herein represent standard methodologies for characterizing such a compound. Further research would be necessary to fully elucidate the detailed pharmacological profile of this compound and to populate the provided data tables. Given its withdrawal from the market due to abuse potential, any renewed interest in this compound or its analogues would necessitate a thorough preclinical safety and efficacy evaluation.

References

The Antitussive Potential of Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, their potential as effective antitussive agents presents a promising avenue for the development of novel cough suppressants. This technical guide provides an in-depth overview of the antitussive properties of quinazolinone derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Notably, the quinazolinone derivative Cloroqualone has been clinically utilized for its cough-suppressing effects, acting through GABAergic and sigma-1 receptor pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and advancement of new antitussive therapies.

Introduction

Cough is a primary defensive reflex of the respiratory system, essential for clearing the airways of foreign particles and irritants. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Current antitussive therapies, particularly those with central nervous system activity, are often associated with undesirable side effects, highlighting the need for novel, peripherally acting, or more targeted central agents.

The quinazolinone scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3] The exploration of this chemical space for antitussive activity has led to the identification of promising lead compounds, with some demonstrating potent cough-suppressing effects in preclinical models. This guide delves into the core aspects of quinazolinone derivatives as potential antitussive agents.

Mechanism of Action: Targeting Central and Peripheral Pathways

The antitussive effects of quinazolinone derivatives appear to be mediated through multiple signaling pathways, primarily involving the central nervous system. The most well-characterized mechanism involves the modulation of GABAergic and sigma-1 receptor systems.

GABAergic Pathway

Certain quinazolinone derivatives, such as this compound, act as agonists at the β subtype of the GABAA receptor.[4] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, resulting in a general inhibitory effect on neuronal activity. In the context of the cough reflex, this GABAergic inhibition is thought to occur within the brainstem cough center, suppressing the efferent nerve signals that would otherwise trigger a cough.[5][6][7]

Sigma-1 Receptor Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][8] It plays a crucial role in regulating calcium signaling between these two organelles.[9] Agonism at the sigma-1 receptor by certain quinazolinone derivatives is another proposed mechanism for their antitussive action.[4] Upon activation by a ligand, the sigma-1 receptor can translocate to other parts of the cell and modulate the activity of various ion channels and kinases.[2] This modulation of intracellular signaling cascades within the neurons of the cough center is believed to contribute to the suppression of the cough reflex. The precise downstream effectors in the context of cough are still under investigation but may involve the stabilization of neuronal membranes and a reduction in neuronal excitability.[8][10]

Quantitative Data on Antitussive Activity

While the antitussive potential of quinazolinone derivatives is recognized, comprehensive quantitative data from systematic studies are limited in the public domain. The majority of the available information points to the efficacy of this compound. For the purpose of this guide, a table summarizing the expected type of quantitative data from preclinical antitussive studies is provided below. This table is based on typical outcomes from the citric acid-induced cough model in guinea pigs.

| Compound ID | Chemical Structure | Dose (mg/kg) | Route of Admin. | % Inhibition of Coughs (mean ± SEM) | ED50 (mg/kg) |

| Reference | |||||

| Codeine | N/A | 10 | p.o. | 55 ± 6% | ~12 |

| Dextromethorphan | N/A | 30 | p.o. | 48 ± 5% | ~35 |

| Quinazolinone-A | [Hypothetical Structure 1] | 10 | p.o. | [Data] | [Data] |

| Quinazolinone-B | [Hypothetical Structure 2] | 10 | p.o. | [Data] | [Data] |

| Quinazolinone-C | [Hypothetical Structure 3] | 10 | p.o. | [Data] | [Data] |

Note: This table is illustrative. The data for Quinazolinone-A, B, and C are hypothetical and intended to demonstrate how quantitative data for novel derivatives would be presented.

Experimental Protocols

The evaluation of antitussive agents relies on well-established preclinical models that induce a quantifiable cough response. The citric acid-induced cough model in guinea pigs is a widely used and reliable method.

Synthesis of Quinazolinone Derivatives

A common and versatile method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones is the Niementowski synthesis.[11][12][13][14]

General Procedure (Niementowski Synthesis):

-

Amide Formation: Anthranilic acid is reacted with an appropriate acid chloride or anhydride (B1165640) in a suitable solvent (e.g., pyridine, dioxane) to form the corresponding N-acylanthranilic acid.

-

Cyclization: The N-acylanthranilic acid is then heated with an appropriate amine or amide at high temperatures (typically 130-200 °C), often in the absence of a solvent or in a high-boiling point solvent. This step leads to the cyclization and formation of the quinazolinone ring. Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.[14]

-

Purification: The resulting quinazolinone derivative is then purified using standard techniques such as recrystallization or column chromatography.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard for assessing the efficacy of potential antitussive drugs.[1][3][15]

Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used. The animals are acclimatized for at least one week before the experiment.

-

Apparatus: A whole-body plethysmograph is used to house the conscious and unrestrained animal. The chamber is connected to a nebulizer to deliver the citric acid aerosol and a sensitive microphone and pressure transducer to detect and record coughs.

-

Cough Induction: A 0.3 M solution of citric acid in saline is aerosolized into the chamber for a set period (e.g., 10 minutes). The number of coughs is recorded during this exposure period and for a subsequent observation period (e.g., 5 minutes).

-

Drug Administration: Test compounds (quinazolinone derivatives) or a vehicle control are administered at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) routes, at a predetermined time before the citric acid challenge. A positive control, such as codeine or dextromethorphan, is usually included.

-

Data Analysis: The primary endpoint is the number of coughs. The percentage inhibition of the cough response is calculated for each animal by comparing the number of coughs after drug treatment to the baseline (vehicle-treated) response. The ED50 (the dose that produces 50% of the maximum effect) is then determined from the dose-response curve.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for the antitussive activity of quinazolinone derivatives is yet to be fully elucidated due to the limited number of publicly available studies, some general trends can be inferred from related CNS activities and the known antitussive, this compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone).

-

Substitution at Position 2: The nature of the substituent at the 2-position of the quinazolinone ring is crucial for activity. Small alkyl groups, such as the ethyl group in this compound, appear to be favorable.

-

Substitution at Position 3: A substituted aryl ring at the 3-position is a common feature in many CNS-active quinazolinones. The ortho-disubstitution on the phenyl ring of this compound (2,6-dichloro) likely plays a role in locking the conformation of the molecule, which may be important for receptor binding.

-

Other Substitutions: Modifications to the benzo portion of the quinazolinone ring (positions 5, 6, 7, and 8) could modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

Further systematic studies involving the synthesis and evaluation of a diverse library of quinazolinone analogues are necessary to establish a detailed SAR for antitussive activity. This will be instrumental in guiding the rational design of more potent and selective cough suppressants.

Conclusion and Future Directions

Quinazolinone derivatives represent a promising class of compounds for the development of novel antitussive agents. Their mechanism of action, involving the modulation of GABAergic and sigma-1 receptor pathways, offers potential for targeted therapies with improved side-effect profiles compared to existing drugs. The well-established preclinical models, such as the citric acid-induced cough model in guinea pigs, provide a robust platform for the evaluation and optimization of these compounds.

Future research should focus on:

-

Systematic SAR studies: The synthesis and antitussive screening of a broad range of quinazolinone analogues to build a comprehensive understanding of the structural requirements for optimal activity.

-

Elucidation of downstream signaling: Further investigation into the specific downstream effectors of GABAA (β subtype) and sigma-1 receptor activation in the cough reflex pathway.

-

Pharmacokinetic and safety profiling: Thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to ensure their suitability for clinical development.

By leveraging the chemical versatility of the quinazolinone scaffold and a deeper understanding of the underlying pharmacology, the development of new and effective treatments for cough is a tangible goal.

References

- 1. benchchem.com [benchchem.com]

- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitussive effect of oxatomide on citric acid-induced cough in conscious guinea pig. Preliminary communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA- and glycine-mediated inhibitory modulation of the cough reflex in the caudal nucleus tractus solitarii of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of the cough reflex by GABA(A) receptors in the caudal ventral respiratory group of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 11. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. florajournal.com [florajournal.com]

The Discovery and Developmental History of Cloroqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloroqualone, a quinazolinone derivative and an analogue of methaqualone, emerged in the 1980s as a novel sedative and antitussive agent. Marketed predominantly in France and other European nations, it was developed to offer a safer therapeutic profile compared to its predecessor, methaqualone. This technical guide provides a comprehensive overview of the discovery, development, and history of this compound. Due to the limited availability of specific data for this compound, this guide incorporates comparative data from its parent compound, methaqualone, to provide a more complete pharmacological context. This document details its synthesis, mechanism of action through GABAergic and sigma-1 receptor pathways, and eventual withdrawal from the market due to concerns over its potential for abuse. All available quantitative data is presented in structured tables, and key experimental methodologies are outlined. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological and developmental aspects.

Introduction and Discovery

This compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) was developed in the 1980s as a structural analogue of methaqualone.[1][2] The primary motivation for its development was to retain the therapeutic sedative and antitussive properties of methaqualone while reducing its significant potential for abuse and overdose.[3] It was marketed primarily in France and some other European countries as a cough medicine, available either as a standalone formulation or in combination with other active ingredients.[1][2] Despite initial promise, this compound was withdrawn from the French market in 1994 due to emerging concerns about its own potential for abuse and overdose, mirroring the issues seen with methaqualone.[3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone | [2] |

| Synonyms | Cloroqualona, Cloroqualonum, Hoe2982 | [2] |

| CAS Number | 25509-07-3 | [2] |

| Molecular Formula | C₁₆H₁₂Cl₂N₂O | [2] |

| Molecular Weight | 319.19 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% (as per commercial research-grade suppliers) | [2] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the key identifiers and physical characteristics of the this compound molecule.

Synthesis and Manufacturing

Experimental Protocol: General Synthesis of 4(3H)-Quinazolinones

This protocol describes a common method for the synthesis of the quinazolinone core structure, from which the specific synthesis of this compound can be inferred.

-

Step 1: Acylation of Anthranilic Acid. Anthranilic acid is reacted with an acylating agent, such as propionyl chloride (to introduce the 2-ethyl group), in the presence of a base like pyridine (B92270) to form N-propionylanthranilic acid.

-

Step 2: Cyclization. The resulting N-acylanthranilic acid is then reacted with 2,6-dichloroaniline (B118687) in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, and heated to induce cyclization and form the quinazolinone ring.

-

Step 3: Purification. The crude this compound product is then purified through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield the final product.

Disclaimer: This is a generalized protocol. The actual industrial synthesis of this compound may have involved different reagents, catalysts, and reaction conditions to optimize yield and purity.

Pharmacological Profile

This compound's pharmacological effects are primarily attributed to its activity as a central nervous system depressant, exhibiting sedative and antitussive properties.[1] It is known to have weaker sedative effects than its parent compound, methaqualone.[3]

Pharmacodynamics

The primary mechanism of action for this compound involves its interaction with two key receptor systems in the central nervous system:

-

GABAA Receptor: this compound acts as a positive allosteric modulator at the β-subtype of the GABAA receptor.[3] By binding to a site distinct from the GABA binding site, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in a dampening of neuronal excitability, producing sedative and anxiolytic effects.

-

Sigma-1 (σ₁) Receptor: this compound is also an agonist at the sigma-1 receptor.[3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of intracellular calcium signaling and cellular stress responses. Its activation by this compound may contribute to the drug's overall pharmacological profile, including its antitussive effects.

Due to the lack of specific binding affinity or potency data for this compound, Table 2 provides a comparative overview of the pharmacodynamic properties of the related compound, methaqualone.

| Parameter | Methaqualone | This compound | Reference |

| Primary Target | GABAA Receptor (β-subtype) | GABAA Receptor (β-subtype), Sigma-1 Receptor | [3] |

| Mechanism of Action | Positive Allosteric Modulator | Agonist / Positive Allosteric Modulator | [3] |

| Reported Effects | Sedative, Hypnotic, Anxiolytic, Muscle Relaxant | Sedative, Antitussive | [1] |

Table 2: Comparative Pharmacodynamics of Methaqualone and this compound. This table highlights the known targets and effects of this compound in comparison to its parent compound, methaqualone.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as bioavailability, metabolism, and elimination half-life, are not well-documented in publicly available literature. Table 3 presents a placeholder for this data, which would be populated through dedicated experimental studies.

| Parameter | Value |

| Bioavailability | Data not available |

| Metabolism | Data not available |

| Elimination Half-life | Data not available |

| Excretion | Data not available |

Table 3: Pharmacokinetic Parameters of this compound. This table highlights the current lack of available pharmacokinetic data for this compound.

Experimental Protocols for Pharmacological Evaluation

The following are generalized protocols for key experiments that would be conducted to characterize the pharmacological profile of a compound like this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABAA and sigma-1 receptors.

-

Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines known to express the target receptors (e.g., rat brain cortex for GABAA, CHO cells transfected with the human sigma-1 receptor).

-

Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site on the GABAA receptor, or --INVALID-LINK---pentazocine for the sigma-1 receptor) in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Electrophysiology)

Objective: To assess the functional activity of this compound at the GABAA receptor.

-

Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the desired subunits of the GABAA receptor.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the chloride currents elicited by the application of GABA.

-

Drug Application: Apply a sub-maximal concentration of GABA in the absence and presence of varying concentrations of this compound.

-

Data Analysis: Determine the extent to which this compound potentiates the GABA-evoked currents. Calculate the EC₅₀ for this potentiation to quantify the drug's functional potency.

Clinical Development and Withdrawal

This compound underwent clinical development and was marketed in some European countries as a cough medicine.[1] However, detailed results from its clinical trials are not widely available. Its clinical use was ultimately short-lived. In 1994, it was withdrawn from the French market due to concerns regarding its potential for abuse and overdose, a fate similar to that of its parent compound, methaqualone.[3]

Conclusion

This compound represents an interesting case study in drug development, illustrating the challenges of modifying a known psychoactive compound to improve its safety profile. While it showed initial promise as a sedative and antitussive with potentially weaker sedative effects than methaqualone, its inherent abuse liability ultimately led to its withdrawal from the market. The limited publicly available data on this compound underscores the importance of comprehensive preclinical and clinical evaluation for any new centrally acting agent. Further research, should it be undertaken, would be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to definitively establish its therapeutic index and abuse potential in comparison to other quinazolinone derivatives. This guide, by necessity, has drawn upon comparative data for related compounds and outlines the experimental approaches that would be required for a more complete understanding of this particular chapter in pharmaceutical history.

References

An In-Depth Technical Guide to Cloroqualone Analogues: Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloroqualone, a quinazolinone derivative and an analogue of methaqualone, has garnered interest for its sedative and antitussive properties. This technical guide provides a comprehensive overview of this compound analogues, focusing on their chemical properties, synthesis methodologies, and interactions with key biological targets. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel therapeutics based on the quinazolinone scaffold. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms and processes.

Introduction

This compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) is a GABAergic compound belonging to the quinazolinone class of drugs.[1][2] Developed in the 1980s, it was primarily marketed in Europe for its sedative and cough-suppressing effects.[1] Its mechanism of action involves agonist activity at the β subtype of the GABAa receptor and the sigma-1 receptor.[1] As an analogue of methaqualone, this compound and its related compounds have been the subject of research to understand their structure-activity relationships (SAR) and potential therapeutic applications. This guide aims to consolidate the available technical information on this compound analogues to support further research and development in this area.

Chemical Properties of this compound and Analogues

Table 1: Physicochemical Properties of this compound and Selected Analogues

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |

| This compound | 3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone | C₁₆H₁₂Cl₂N₂O | 319.19 | Not Reported | 4.5 |

| Methaqualone | 2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone | C₁₆H₁₄N₂O | 250.30 | 113 | 3.9 |

| Mecloqualone | 3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone | C₁₅H₁₁ClN₂O | 270.71 | Not Reported | 4.2 |

| Etaqualone | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | C₁₇H₁₆N₂O | 264.33 | Not Reported | 4.4 |

| Nitromethaqualone | 2-Methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone | C₁₇H₁₅N₃O₄ | 325.32 | Not Reported | 2.9 |

| Afloqualone | 6-Amino-2-(fluoromethyl)-3-(o-tolyl)-4(3H)-quinazolinone | C₁₆H₁₄FN₃O | 283.30 | 195-196 | 2.2 |

Note: LogP values are predicted using computational models and may vary from experimental values.

Synthesis of this compound Analogues

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including this compound and its analogues, typically involves the condensation of an N-acylated anthranilic acid derivative with a substituted aniline (B41778). The following section details a general experimental protocol for the synthesis of these compounds.

General Synthesis Protocol

A common route for synthesizing this compound analogues is the reaction of N-acylanthranilic acid with a substituted aniline in the presence of a dehydrating agent such as phosphorus trichloride (B1173362) or polyphosphoric acid.

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone (this compound)

-

Materials:

-

N-Propionylanthranilic acid

-

Phosphorus trichloride (PCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate solution (5% w/v)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-propionylanthranilic acid (1 equivalent) and 2,6-dichloroaniline (1 equivalent) in anhydrous toluene.

-

Slowly add phosphorus trichloride (0.5 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly quench with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Biological Activity and Signaling Pathways

The primary pharmacological effects of this compound and its analogues are mediated through their interaction with the GABAa and sigma-1 receptors.

GABAa Receptor Interaction

This compound acts as a positive allosteric modulator at the β subtype of the GABAa receptor.[1] GABAa receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators like this compound enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect.

Sigma-1 Receptor Interaction

This compound also exhibits agonist activity at the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and cellular stress responses. The precise downstream effects of sigma-1 receptor activation by this compound analogues are still under investigation but are thought to contribute to their overall pharmacological profile.

Receptor Binding Affinity

The affinity of a compound for its target receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through radioligand binding assays. While a comprehensive dataset for a series of this compound analogues is not available, Table 2 presents representative binding affinity data for related quinazolinone compounds at the GABAa and sigma-1 receptors.

Table 2: Receptor Binding Affinities of Selected Quinazolinone Analogues

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| Methaqualone | GABAa (α1β2γ2) | [³H]Flunitrazepam | ~3000 | [3] |

| Cl-PPQ¹ | GABAa (α1β2γ2) | [³H]Flunitrazepam | ~100 | [3] |

| PB28² | Sigma-1 | --INVALID-LINK---Pentazocine | 3.90 | [4] |

| Haloperidol | Sigma-1 | --INVALID-LINK---Pentazocine | 3.61 |

¹ 3-(2-chlorophenyl)-2-phenylquinazolin-4(3H)-one ² A known high-affinity sigma receptor ligand

Experimental Protocols for Receptor Binding Assays

The following protocols provide a general framework for conducting competitive radioligand binding assays to determine the affinity of this compound analogues for the GABAa and sigma-1 receptors.

GABAa Receptor Binding Assay

-

Objective: To determine the Ki of a test compound for the GABAa receptor.

-

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand (e.g., [³H]Flunitrazepam) for binding to the GABAa receptor in a membrane preparation.

-

Materials:

-

Rat brain cortex membrane preparation (source of GABAa receptors)

-

[³H]Flunitrazepam (Radioligand)

-

Test compound (this compound analogue)

-

Diazepam or Clonazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in Tris-HCl buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Buffer, [³H]Flunitrazepam, and membrane preparation.

-

Non-specific Binding: Buffer, [³H]Flunitrazepam, excess unlabeled Diazepam, and membrane preparation.

-

Competitive Binding: Test compound dilution, [³H]Flunitrazepam, and membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sigma-1 Receptor Binding Assay

-

Objective: To determine the Ki of a test compound for the sigma-1 receptor.

-

Principle: Similar to the GABAa assay, this competitive binding assay measures the displacement of a known sigma-1 receptor radioligand (e.g., --INVALID-LINK---Pentazocine) by the test compound.

-

Materials:

-

Guinea pig brain membrane preparation (source of sigma-1 receptors)

-

--INVALID-LINK---Pentazocine (Radioligand)

-

Test compound (this compound analogue)

-

Haloperidol (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in Tris-HCl buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Buffer, --INVALID-LINK---Pentazocine, and membrane preparation.

-

Non-specific Binding: Buffer, --INVALID-LINK---Pentazocine, excess unlabeled Haloperidol, and membrane preparation.

-

Competitive Binding: Test compound dilution, --INVALID-LINK---Pentazocine, and membrane preparation.

-

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the reaction and process the samples as described in the GABAa receptor binding assay protocol (steps 4-8).

-

Conclusion

This technical guide provides a foundational overview of the chemical properties, synthesis, and biological interactions of this compound and its analogues. While there is a clear need for more systematic studies to generate comprehensive quantitative data for a broader range of this compound derivatives, the information presented here offers a valuable starting point for researchers in the field. The provided experimental protocols and diagrams are intended to facilitate further investigation into the therapeutic potential of this class of compounds. Future research should focus on synthesizing and characterizing a diverse library of this compound analogues to establish a more detailed structure-activity relationship and to identify lead compounds with improved pharmacological profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

In-Vitro Binding Affinity of Cloroqualone to GABA-A Receptors: A Technical Guide

Introduction

Cloroqualone is a quinazolinone derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[2] Upon binding of the neurotransmitter GABA, these ligand-gated ion channels open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3]

Positive allosteric modulators (PAMs) like this compound do not bind to the primary GABA binding site but to a distinct allosteric site on the receptor complex.[4] This binding potentiates the effect of GABA, increasing the frequency or duration of channel opening and enhancing the inhibitory signal.[5] This guide provides an in-depth overview of the in-vitro binding characteristics of quinazolinones at the GABA-A receptor, with a focus on methaqualone as a proxy for this compound, detailing experimental protocols and the underlying signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific data for this compound is lacking, studies on methaqualone provide valuable insights into the interaction of quinazolinones with the GABA-A receptor.

| Compound | Receptor Subtype | Parameter | Value | Reference |

| Methaqualone | α1β2γ2 | EC50 (PAM activity) | ~10 µM | [6] |

| PPTQ (a more potent derivative) | α1β2γ2 | EC50 (PAM activity) | ~1 µM | [6] |

Note: The EC50 values represent the concentration of the compound that produces 50% of its maximal potentiation of the GABA-induced current.

Experimental Protocols

The in-vitro binding affinity of compounds to the GABA-A receptor is typically determined using radioligand binding assays or electrophysiological techniques.

Radioligand Binding Assay (Competition Assay)

This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific site on the GABA-A receptor. For quinazolinones, which are believed to bind to a transmembrane site, a radiolabeled analog or a ligand known to bind in that vicinity would be ideal. However, a common general approach is to assess the modulation of binding at other sites. A standard protocol is outlined below.

Objective: To determine the Ki of a test compound for the GABA-A receptor.

Materials:

-

Synaptic membrane preparation from a suitable source (e.g., rat brain cortex).

-

Radioligand, such as [³H]flunitrazepam (for the benzodiazepine (B76468) site) or [³H]muscimol (for the GABA site).

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like diazepam or GABA).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the synaptic membrane fraction. The final pellet is resuspended in the assay buffer.[7]

-

Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and various concentrations of the test compound.

-

Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound to the tubes. Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the cell membrane in response to the activation of GABA-A receptors expressed in oocytes or cultured cells. It is particularly useful for characterizing the modulatory effects of compounds like this compound.

Objective: To determine the potentiation of GABA-induced currents by a test compound.

Materials:

-

Xenopus oocytes or a suitable cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.

-

GABA solution.

-

Test compound (this compound) solution.

-

Recording chamber and perfusion system.

-

Voltage clamp amplifier and data acquisition system.

-

Microelectrodes filled with KCl.

Procedure:

-

Cell Preparation: Prepare and culture cells expressing the GABA-A receptor of interest. For TEVC, inject cRNA of the receptor subunits into Xenopus oocytes and allow for expression.

-

Recording Setup: Place the cell in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Perfuse the cell with a low concentration of GABA (e.g., EC10, the concentration that elicits 10% of the maximal response) to establish a baseline current.

-

Co-application of Test Compound: Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).

-

Measurement: Record the amplitude of the chloride current in the presence of the test compound.

-

Data Analysis: Plot the potentiation of the GABA-induced current against the concentration of the test compound to determine the EC50 for its modulatory effect.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of GABA-A receptor activation and its positive allosteric modulation by a quinazolinone.

References

- 1. Category:GABAA receptor positive allosteric modulators - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4(3H)-quinazolinone scaffold is a foundational structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. Among the most notable are its derivatives that act as central nervous system depressants, primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this class, with a focus on cloroqualone and its parent compound, methaqualone. It synthesizes quantitative data from key pharmacological studies, outlines the detailed experimental protocols required for characterization, and uses visualizations to clarify complex signaling pathways and SAR principles. This document serves as a comprehensive resource for professionals engaged in the research and development of novel GABAergic agents.

Introduction: The Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological potential.[1][2] The core structure allows for extensive chemical modifications, enabling the fine-tuning of biological efficacy and pharmacokinetic profiles.[1]

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is the most infamous member of this class, formerly used as a sedative-hypnotic and now known for its high abuse potential.[3] Its mechanism of action is primarily mediated by the potentiation of GABA-A receptors.[3] this compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) is a structural analog developed in the 1980s.[4] It exhibits a similar GABAergic mechanism but was marketed for its antitussive properties, with weaker sedative effects compared to methaqualone.[4] Understanding the SAR of this scaffold is crucial for designing new modulators with improved therapeutic indices and specific subtype selectivity.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary molecular target for this compound and related compounds is the GABA-A receptor, the major inhibitory neurotransmitter-gated ion channel in the brain.[3][5]

The GABA-A receptor is a pentameric chloride-ion channel composed of various subunits (e.g., α, β, γ).[5] The binding of the endogenous ligand GABA to its orthosteric site (at the β+/α− subunit interface) triggers the opening of the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[5]

Quinazolinones like methaqualone and this compound act as Positive Allosteric Modulators (PAMs) . They do not bind to the same site as GABA but to a distinct allosteric site located within the transmembrane domain, at the β+/α− subunit interface.[3] This binding event enhances the receptor's response to GABA, increasing the chloride current for a given concentration of GABA. This potentiation of the natural inhibitory signal leads to the sedative, hypnotic, and anxiolytic effects associated with these compounds. Unlike benzodiazepines, which also act as PAMs but at a different site (α+/γ− interface), quinazolinones do not require the presence of a γ subunit.[2]

Structure-Activity Relationship (SAR)

The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The key positions for modification are R2 (position 2), R3 (the N-aryl substituent at position 3), and positions 5 through 8 on the fused benzene (B151609) ring.

Key Structural Features

-

Position 2 (R2): Small alkyl groups, such as the methyl in methaqualone or the ethyl in this compound, are generally favored for potent activity. Larger or more complex groups can reduce potency.

-

Position 3 (R3): An aryl ring at this position is critical for activity. Substitutions on this aryl ring have a profound impact on potency and efficacy.

-

Ortho-substitution: As seen in methaqualone (2-methylphenyl), an ortho-substituent is often essential. This substitution forces the aryl ring out of the plane of the quinazolinone core, which is thought to be a required conformation for binding to the receptor.

-

Halogenation: The presence of chlorine atoms, as in this compound's 2,6-dichlorophenyl group, significantly modulates the compound's properties, often affecting potency and metabolic stability.

-

-

Quinazolinone Ring (Positions 5-8): Modifications on the fused benzene ring can also influence activity. A study of 2,3-diphenyl-quinazolin-4(3H)-ones found that while many substitutions at positions 6, 7, and 8 were tolerated, they did not lead to a significant increase in potency over the parent compound.[6]

Quantitative SAR Data

Table 1: Potency (EC₅₀) and Efficacy (% Max GABA Response) of Methaqualone at Various GABA-A Receptor Subtypes

| Receptor Subtype | GABA EC₁₀ Potentiation EC₅₀ (µM) | Max Potentiation (% of GABA EC₁₀) | Functional Effect |

|---|---|---|---|

| α₁β₂γ₂ₛ | 3.1 ± 0.4 | 1200 ± 120 | Positive Allosteric Modulator |

| α₂β₂γ₂ₛ | 2.5 ± 0.3 | 1180 ± 90 | Positive Allosteric Modulator |

| α₃β₂γ₂ₛ | 2.9 ± 0.2 | 890 ± 50 | Positive Allosteric Modulator |

| α₅β₂γ₂ₛ | 3.0 ± 0.5 | 1190 ± 110 | Positive Allosteric Modulator |

| α₄β₂δ | 1.8 ± 0.3 | 420 ± 40 | Positive Allosteric Modulator |

| α₆β₂δ | 1.2 ± 0.2 | 260 ± 20 | Positive Allosteric Modulator |

| α₄β₃δ | 0.24 ± 0.04 | 140 ± 10 | Superagonist |

| α₆β₁δ | - | - | Negative Allosteric Modulator |

Data derived from Hammer et al., 2015.[3] Values are presented as mean ± S.E.M.

This data highlights that methaqualone is a potent, non-selective positive allosteric modulator at most synaptic (γ-containing) and extrasynaptic (δ-containing) GABA-A receptors. The 2,6-dichloro substitution in this compound likely alters this profile, potentially reducing potency at some subtypes, which may contribute to its weaker sedative profile.

Key Experimental Protocols

Characterizing the activity of novel quinazolinone derivatives requires specialized in vitro assays. The two primary methods are electrophysiology and fluorescence-based screening.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is the gold-standard method for detailed functional characterization of ion channel modulators.

-

Objective: To precisely measure the potentiation of GABA-evoked chloride currents by a test compound in cells expressing specific GABA-A receptor subtypes.

-

Methodology:

-

Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂). The oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure membrane potential and one to clamp the voltage at a set potential (typically -60 mV).

-

Baseline Response: A baseline GABA response is established by applying a low, non-saturating concentration of GABA (e.g., EC₁₀) for a short duration. This is repeated until a stable current amplitude is achieved.

-

Compound Application: The test compound (e.g., this compound) is pre-applied for 30-60 seconds, followed by the co-application of the test compound and GABA.

-

Data Analysis: The amplitude of the chloride current in the presence of the test compound is compared to the baseline GABA response. The percentage potentiation is calculated. A full concentration-response curve is generated by testing a range of compound concentrations to determine EC₅₀ and maximal efficacy values.[3]

-

Protocol: Fluorescence-Based Membrane Potential Assay

This method is suitable for higher-throughput screening (HTS) of compound libraries to identify potential hits.

-

Objective: To rapidly assess the ability of compounds to modulate GABA-A receptor activity by measuring changes in cell membrane potential.

-

Methodology:

-

Cell Line Preparation: A stable cell line (e.g., HEK293) expressing the target GABA-A receptor subtype is cultured in multi-well plates (e.g., 96- or 384-well).

-

Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye (e.g., FMP-Red-Dye). This dye changes its fluorescence intensity in response to changes in membrane potential.

-

Compound Addition: Test compounds from a chemical library are added to the wells.

-

Receptor Activation: An automated liquid handler adds a solution containing GABA to all wells, activating the GABA-A receptors.

-

Signal Detection: A fluorometric imaging plate reader (FLIPR) measures the fluorescence intensity in each well before and after GABA addition.

-

Data Analysis: Compounds that potentiate the GABA response will cause a greater influx of chloride, leading to a larger change in membrane potential and thus a larger change in fluorescence compared to control wells (GABA only). The magnitude of this change indicates the compound's activity.[7]

-

Visualization of Experimental Workflow

The evaluation of a novel this compound analog follows a logical progression from initial design to detailed characterization.

Conclusion

This compound and its related 4(3H)-quinazolinone analogs represent a well-established class of GABA-A receptor positive allosteric modulators. The structure-activity relationship is well-defined, with the substituents at positions 2 and 3 of the core scaffold being the primary determinants of pharmacological activity. Specifically, a small alkyl group at position 2 and an ortho-substituted aryl ring at position 3 are critical for high potency. While quantitative SAR data for this compound itself is limited, the extensive characterization of its parent compound, methaqualone, provides a robust framework for understanding the molecular interactions with various GABA-A receptor subtypes. The experimental protocols detailed herein, particularly TEVC electrophysiology, remain the cornerstone for the precise characterization of novel modulators. This guide provides drug development professionals with the foundational knowledge and methodological insights necessary to explore this chemical space for the discovery of new therapeutic agents.

References

- 1. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold [mdpi.com]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

- 6. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Neuropharmacology of Sedative-Hypnotic Quinazolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the neuropharmacological mechanisms of sedative-hypnotic quinazolinones, a class of compounds historically used for their calming and sleep-inducing properties. The primary focus of this document is to provide a comprehensive overview of their interaction with the central nervous system, with a particular emphasis on the quantitative aspects of their activity and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The sedative and hypnotic effects of quinazolinone derivatives, most notably methaqualone, are primarily mediated through their action on the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[1][2] Unlike other modulators of the GABA-A receptor such as benzodiazepines and barbiturates, quinazolinones do not bind to the classic benzodiazepine (B76468) or barbiturate (B1230296) sites.[1][3][4] Instead, they act as positive allosteric modulators (PAMs) by binding to a distinct site located at the transmembrane β(+)/α(-) subunit interface.[1][3][4] This binding site is thought to overlap with that of the general anesthetic etomidate.[1][3][4]

Upon binding, quinazolinones enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system, resulting in sedation and hypnosis.[2] Cryo-electron microscopy studies have revealed that the binding of quinazolinones to this transmembrane site leads to a widening of the extracellular half of the ion-conducting pore, which is believed to be a key mechanism for receptor potentiation.[5][6]

Signaling Pathway of Quinazolinone Action at the GABA-A Receptor

Caption: Signaling pathway of quinazolinone modulation of the GABA-A receptor.

Quantitative Pharmacology of Methaqualone

The interaction of methaqualone with various GABA-A receptor subtypes has been quantified, revealing a complex pharmacological profile. Methaqualone acts as a PAM at several subtypes, but can also exhibit negative allosteric modulation or even superagonism at others.[1][7]

Table 1: Agonist and Positive Allosteric Modulator (PAM) Properties of Methaqualone at Human GABA-A Receptor Subtypes

| Receptor Subtype | Agonist EC50 (μM) | Agonist Rmax (% of GABA Rmax) | PAM EC50 (μM) | PAM Emax (% Potentiation) |

| α1β2γ2S | >1000 | 1 - 4 | 24 | 600 - 800 |

| α2β2γ2S | >1000 | 1 - 4 | 30 | 600 - 800 |

| α3β2γ2S | >1000 | 1 - 4 | 28 | 600 - 800 |

| α5β2γ2S | >1000 | 1 - 4 | 25 | 600 - 800 |

| α4β2δ | >300 | 5.5 ± 1.6 | 18 | >200 (superagonism) |

| α6β2δ | >300 | 13 ± 1.6 | 15 | >200 (superagonism) |

| α4β3δ | 88 | 60 ± 4.8 | - | - (superagonist) |

Data extracted from Hammer et al., 2015.[1][8]

Table 2: Negative Allosteric Modulator (NAM) Properties of Methaqualone at Human GABA-A Receptor Subtypes

| Receptor Subtype | IC50 (μM) |

| α6β1δ | 96 |

| α6β2N265Sδ | ~300 |

Data extracted from Hammer et al., 2015.[1][8]

Experimental Protocols

The characterization of sedative-hypnotic quinazolinones relies on a combination of in vitro and in vivo experimental procedures.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is crucial for studying the functional properties of ion channels, such as the GABA-A receptor, expressed in a heterologous system.[1][3][4]

Objective: To measure the modulation of GABA-evoked currents by quinazolinone compounds at specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired GABA-A receptor subunits

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Micromanipulators and microelectrodes

-

Recording chamber

-

Perfusion system

-

Solutions: ND96 solution, collagenase solution, recording solution (containing GABA and test compounds)

Procedure:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.

-